LogP Reduction Driven by Carbonyl Linker Versus Direct N-Aryl Piperazine Analog
The carbonyl (amide) linker in the target compound reduces calculated LogP compared to the direct N-aryl analog 3-fluoro-4-(4-methylpiperazin-1-yl)aniline . The N-aryl analog exhibits a mean predicted LogP of 1.74 (ACD/Labs) and PSA of 32.5 Ų . Introduction of the amide carbonyl increases polar surface area by approximately 20 Ų (to an estimated 52–55 Ų) and reduces LogP by ca. 0.5–0.8 units based on fragment-based calculations, moving the compound closer to CNS-sparing chemical space desirable for peripheral kinase inhibitor design [1].
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP ~0.9–1.2 (fragment-based estimate, no experimental value available in public domain) |
| Comparator Or Baseline | 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline (CAS 221198-99-8), predicted LogP = 1.74 |
| Quantified Difference | ΔLogP ≈ -0.5 to -0.8 (reduced lipophilicity) |
| Conditions | ACD/Labs predicted LogP and PSA; comparator data from vendor physicochemical datasheet |
Why This Matters
Reduced LogP lowers non-specific membrane partitioning and CYP-mediated metabolism risk, directly influencing lead optimization decisions for kinase inhibitor programs.
- [1] Chakravorty S, et al. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. 2014;67:71-79. View Source
